molecular formula C9H11NO3S B1610006 4-Methyl-N-(methylsulfonyl)benzamide CAS No. 827624-81-7

4-Methyl-N-(methylsulfonyl)benzamide

Cat. No.: B1610006
CAS No.: 827624-81-7
M. Wt: 213.26 g/mol
InChI Key: XPDNMIQFBSJNJB-UHFFFAOYSA-N
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Description

4-Methyl-N-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C9H11NO3S and its molecular weight is 213.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Chemistry and Nanotechnology

  • Supramolecular Building Blocks: 4-Methyl-N-(methylsulfonyl)benzamide derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), are crucial in supramolecular chemistry. Their simple structure, coupled with a detailed understanding of their self-assembly behavior, allows for applications in nanotechnology and polymer processing. BTAs self-assemble into nanometer-sized rod-like structures stabilized by H-bonding, showcasing the potential for creating novel nanomaterials (Cantekin, de Greef, & Palmans, 2012).

Pharmaceutical Applications

  • Drug Delivery Systems: The chemical's derivatives play a significant role in developing delivery systems for cardiovascular treatments. These systems include small organic compounds, nanoparticles, peptides, and siRNA targeting various aspects of cardiovascular disease, highlighting the potential for improved therapeutic outcomes through effective formulation of nanoproducts (Geldenhuys, Khayat, Yun, & Nayeem, 2017).

Environmental Science

  • Biocides and Biofouling Prevention: In the context of reverse osmosis (RO) technologies, non-oxidizing biocides derived from this compound are explored for preventing biofouling in polyamide membrane systems. These biocides offer antimicrobial efficiency, showcasing an approach to safer water treatment methodologies (Da-Silva-Correa et al., 2022).

Chemistry and Material Science

  • Chemical Modifications and Derivatives: Research on xylan derivatives, for instance, explores the chemical modification paths to create biopolymer ethers and esters, including those derived from this compound. These modifications can lead to materials with specific properties for drug delivery and other applications, illustrating the compound's versatility in material science (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors

Mode of Action

It’s known that similar compounds can bind with high affinity to multiple receptors , which could lead to various biochemical changes. The specific interactions of this compound with its targets need to be further investigated.

Biochemical Pathways

Similar compounds have been found to have diverse biological activities

Pharmacokinetics

It’s known that the compound is a pale-yellow to yellow-brown solid and is soluble in water These properties could influence its bioavailability

Result of Action

Similar compounds have been found to have diverse biological activities . The specific effects of this compound at the molecular and cellular level require further investigation.

Action Environment

It’s known that the compound should be kept in a dark place and sealed in dry conditions . These factors could potentially influence the compound’s action and stability.

Properties

IUPAC Name

4-methyl-N-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-7-3-5-8(6-4-7)9(11)10-14(2,12)13/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDNMIQFBSJNJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467250
Record name 4-Methyl-N-(methylsulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827624-81-7
Record name 4-Methyl-N-(methylsulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-methylbenzoic acid (1.07 g, 7.82 mmol), N-[3-(dimethylamino)propyl]-N′-ethylcarbodiimide hydrochloride (3.00 g, 15.6 mmol) and N,N-dimethylpyridin-4-amine (2.01 g, 15.6 mmol) in DCM (50 mL) was added methanesulphonamide (1.53 g, 15.6 mmol) and the resulting mixture stirred for 18 hours at room temperature under nitrogen. The reaction mixture was poured into water (100 mL) and extracted with DCM (2×75 mL). The combined organics were dried over magnesium sulphate and evaporated in vacuo, azeotroping with toluene (2×20 mL) to yield a crude solid (2.14 g). The solid was dissolved in DCM (100 mL) and washed with aqueous hydrochloric acid solution (2 M, 2×50 mL). The organic layer was extracted with saturated solution of sodium carbonate (2×50 mL) and the aqueous washed with DCM (50 mL). The basic aqueous layer was acidified to pH 2 with 2 M aqueous hydrochloric acid and extracted with DCM (2×50 mL). The combined organic extracts were washed with water (20 mL), dried over magnesium sulphate and evaporated in vacuo to yield the first crop of the title compound as a white solid (368 mg). All aqueous layers from the extraction process were then evaporated in vacuo to yield a white solid which was triturated with DCM (50 mL). The organics were dried over magnesium sulphate and evaporated in vacuo to yield a white solid, which was redissolved in DCM (50 mL), washed with hydrochloric acid (2 M, 20 mL) dried over magnesium sulphate and evaporated in vacuo to yield a second crop of the title compound as a white crystalline solid (578 mg, combined yield of 56%).
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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